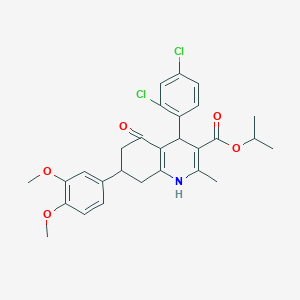![molecular formula C20H34N3O4+ B11641140 {3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium](/img/structure/B11641140.png)
{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” is a complex organic molecule with a unique structure It contains a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium moiety linked to a 2-propylpentanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” involves multiple steps, starting with the preparation of the pyridine ring substituted with the dimethylcarbamoyloxy group. This can be achieved through a series of reactions, including nitration, reduction, and carbamoylation. The dimethylazanium moiety is then introduced through a quaternization reaction with dimethyl sulfate. Finally, the 2-propylpentanoyloxy group is attached via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial synthesis would also need to consider the purification and isolation of the final product to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
“({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy or 2-propylpentanoyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- {3-[(Dimethylcarbamoyl)oxy]-2-pyridinyl}-N,N,N-trimethylmethanaminium
- {3-[(Dimethylcarbamoyl)oxy]-2-pyridinyl}-N,N-dimethyl-N-{[(tricyclo[4.3.1.0 3,8]dec-5-ylcarbonyl)oxy]methyl}methanaminium chloride
Uniqueness
“({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H34N3O4+ |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethyl-(2-propylpentanoyloxymethyl)azanium |
InChI |
InChI=1S/C20H34N3O4/c1-7-10-16(11-8-2)19(24)26-15-23(5,6)14-17-18(12-9-13-21-17)27-20(25)22(3)4/h9,12-13,16H,7-8,10-11,14-15H2,1-6H3/q+1 |
InChI Key |
DTOIHOVSJUHYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OC[N+](C)(C)CC1=C(C=CC=N1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)

![6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11641087.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641095.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641115.png)
![2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641122.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641132.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)
![10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)

